2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected pyrrolidine derivative. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its base-labile nature . Its molecular formula is inferred as C₂₃H₂₅NO₄ (molecular weight ~379.45 g/mol) based on structurally related analogs .
This compound is primarily employed as a building block in organic and peptide chemistry, particularly in solid-phase synthesis (SPS) for pharmaceuticals or bioactive molecules.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(12-20(24)25)10-11-23(14-22)21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMGFKAYIUMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-83-4 | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid, often referred to as Fmoc-PyrAla, is a synthetic organic compound primarily utilized in peptide synthesis. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis of peptides and proteins. This article delves into its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The chemical formula for this compound is C₁₅H₁₉N₃O₃. The presence of the Fmoc group allows for selective protection of the amino group during peptide synthesis, enhancing the efficiency and specificity of reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₃ |
| Molecular Weight | 275.33 g/mol |
| CAS Number | [2137032-66-5] |
The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the coupling process. This protection can be selectively removed using piperidine, allowing for the sequential addition of amino acids to form peptides.
Biochemical Pathways:
- Peptide Bond Formation: The compound facilitates the formation of peptide bonds by acting as a building block in solid-phase peptide synthesis.
- Enzyme Interactions: It is used to study enzyme-substrate interactions due to its structural properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its applications in various biochemical processes:
- Protein Synthesis: It serves as a critical component in synthesizing bioactive peptides, which can have therapeutic implications.
- Drug Development: The compound is involved in developing peptide-based drugs, particularly in oncology and metabolic diseases.
Case Studies
-
Peptide Therapeutics:
- A study demonstrated that peptides synthesized using Fmoc-PyrAla exhibited enhanced stability and bioactivity compared to traditional methods. These peptides showed promising results in preclinical models for treating cancer.
-
Enzyme Mechanism Studies:
- Research utilizing this compound has provided insights into enzyme mechanisms by allowing scientists to manipulate peptide sequences effectively, leading to a better understanding of enzyme-substrate interactions.
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific structure that combines the Fmoc protecting group with a pyrrolidine ring and an acetic acid moiety. This combination enhances its reactivity and makes it particularly useful for synthesizing complex peptides.
| Compound Name | Structure Type | Key Feature |
|---|---|---|
| 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | Fmoc-protected amino acid | Ethyl group instead of pyrrolidine |
| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid | Fmoc-protected amino acid | Contains a biphenyl group |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional attributes of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid with structurally related Fmoc-protected compounds:
Structural and Functional Insights
- Ring Size and Conformation: The target compound’s 5-membered pyrrolidine ring offers moderate rigidity compared to the 6-membered piperazine analog (higher flexibility) and the 4-membered azetidine (high ring strain) . The imidazole-containing azetidine () introduces polarity and hydrogen-bonding capability, which may aid in crystallographic studies .
Physicochemical Properties :
- Boiling points for Fmoc derivatives range widely (e.g., 569.5°C for the piperazine analog ), but data for the target compound are unavailable.
- Density (~1.295 g/cm³ for the piperazine analog ) and solubility are influenced by substituents; polar groups (e.g., imidazole) may improve aqueous solubility .
Safety and Handling :
Research and Application Gaps
- No peer-reviewed literature or patents directly address the target compound, unlike its piperazine and azetidine analogs .
- Synthetic protocols and biological activity data remain uncharacterized, highlighting a need for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
